2-(Bromomethyl)-4-chloro-1-methylbenzene
Overview
Description
2-(Bromomethyl)-4-chloro-1-methylbenzene is an organic compound belonging to the class of benzene derivatives It features a benzene ring substituted with a bromomethyl group at the second position, a chlorine atom at the fourth position, and a methyl group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-4-chloro-1-methylbenzene typically involves the bromination of 4-chloro-1-methylbenzene. This can be achieved by reacting 4-chloro-1-methylbenzene with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under light or heat to facilitate the formation of the bromomethyl group .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient and controlled bromination. The use of less toxic solvents and optimized reaction conditions can enhance yield and reduce environmental impact .
Types of Reactions:
Substitution Reactions: The bromomethyl group in this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include sodium hydroxide, sodium cyanide, and primary or secondary amines.
Major Products:
Scientific Research Applications
2-(Bromomethyl)-4-chloro-1-methylbenzene has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used to modify biomolecules for studying biological pathways and interactions.
Industry: The compound is employed in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-4-chloro-1-methylbenzene primarily involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing the compound to participate in various substitution and addition reactions. The chlorine atom and methyl group on the benzene ring influence the compound’s electronic properties, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
- 2-(Bromomethyl)-1-chloro-4-methylbenzene
- 2-(Bromomethyl)-4-fluoro-1-methylbenzene
- 2-(Bromomethyl)-4-chloro-1-ethylbenzene
Comparison: 2-(Bromomethyl)-4-chloro-1-methylbenzene is unique due to the specific positioning of its substituents, which affects its reactivity and applications. Compared to similar compounds, the presence of both bromine and chlorine atoms on the benzene ring enhances its electrophilic and nucleophilic substitution potential, making it a valuable intermediate in various synthetic pathways .
Properties
IUPAC Name |
2-(bromomethyl)-4-chloro-1-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrCl/c1-6-2-3-8(10)4-7(6)5-9/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBPPJEQXSUCTQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60677813 | |
Record name | 2-(Bromomethyl)-4-chloro-1-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60677813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869721-21-1 | |
Record name | 2-(Bromomethyl)-4-chloro-1-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60677813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(bromomethyl)-4-chloro-1-methylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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